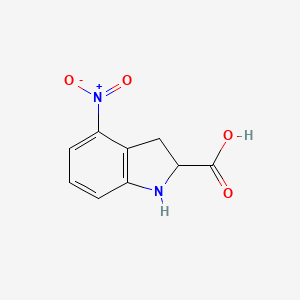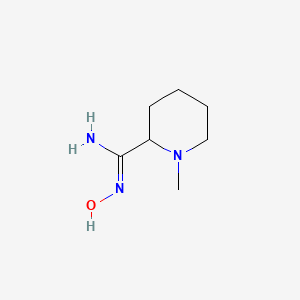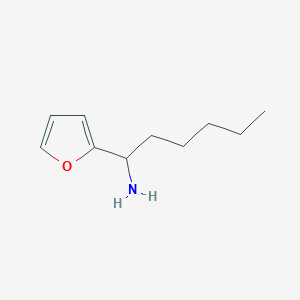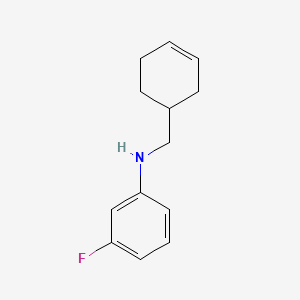![molecular formula C13H12N2O3 B13242838 Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13242838.png)
Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a dihydropyridine ring, which is further substituted with a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyridine intermediates, followed by esterification. The reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds share a similar pyridine and dihydropyridine structure but differ in their substitution patterns.
2-(2-oxo-3-(3-phenylpropanamido)pyridin-1(2H)-yl)acetate: This compound has a similar core structure but with different functional groups.
Uniqueness
Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate is unique due to its specific substitution pattern and the presence of a methyl ester group
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl 2-(2-oxo-4-pyridin-3-ylpyridin-1-yl)acetate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-6-4-10(7-12(15)16)11-3-2-5-14-8-11/h2-8H,9H2,1H3 |
Clé InChI |
SCXCDEXSPWVRJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC(=CC1=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)

![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)



![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
![(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13242811.png)

![1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13242825.png)

![tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}carbamate](/img/structure/B13242848.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)
